

An In-depth Technical Guide to 4-Ethylcyclohexene (CAS 3742-42-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethylcyclohexene

Cat. No.: B1329803

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-ethylcyclohexene** (CAS 3742-42-5), a cyclic alkene of interest in organic synthesis. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and available spectral data. Notably, this guide also addresses the current gap in knowledge regarding the biological activity and metabolic fate of **4-ethylcyclohexene**, a crucial consideration for its potential applications in drug development and life sciences. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams to facilitate understanding and reproducibility.

Chemical and Physical Properties

4-Ethylcyclohexene is a colorless liquid with a molecular formula of C₈H₁₄.^{[1][2][3]} It is characterized by a cyclohexene ring substituted with an ethyl group. This structure makes it a valuable intermediate in various chemical syntheses.^{[1][3]}

Table 1: Physical and Chemical Properties of **4-Ethylcyclohexene**

Property	Value	Source
CAS Number	3742-42-5	[1] [4]
Molecular Formula	C ₈ H ₁₄	[1] [2] [3]
Molecular Weight	110.20 g/mol	[1] [5]
Appearance	Colorless liquid	[5]
Boiling Point	130.8 °C at 760 mmHg	[5]
Density	0.802 g/mL	[5]
Flash Point	13 °C	[5]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.	[1]
Refractive Index	1.445	[6]
Vapor Pressure	11.7 mmHg at 25 °C	[6]

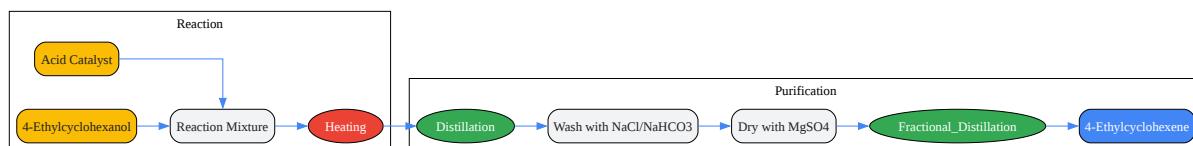
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Ethylcyclohexene**.

Table 2: Spectroscopic Data for **4-Ethylcyclohexene**

Spectrum Type	Key Peaks/Signals	Source
¹ H NMR	No specific data found for 4-ethylcyclohexene. For the analogous 1-methylcyclohexene, signals appear in the ranges of 2.2-1.2 ppm (sp ³ C-H) and 5.5-5.0 ppm (sp ² C-H).	[7][8]
¹³ C NMR	No specific data found for 4-ethylcyclohexene. For the analogous 1-methylcyclohexene, signals appear in the ranges of 20-50 ppm (sp ³ carbons) and 100-150 ppm (sp ² carbons).[1][7]	[1][7]
IR Spectroscopy	A C=C stretching vibration is expected around 1650 cm ⁻¹ . C-H stretching vibrations for sp ² carbons are expected just above 3000 cm ⁻¹ , and for sp ³ carbons just below 3000 cm ⁻¹ .	[9]
Mass Spectrometry	Molecular ion (M ⁺) peak at m/z = 110.	[4][10][11][12]

Synthesis of 4-Ethylcyclohexene


Two primary routes for the synthesis of **4-ethylcyclohexene** are the dehydration of 4-ethylcyclohexanol and the partial hydrogenation of 4-vinylcyclohexene.

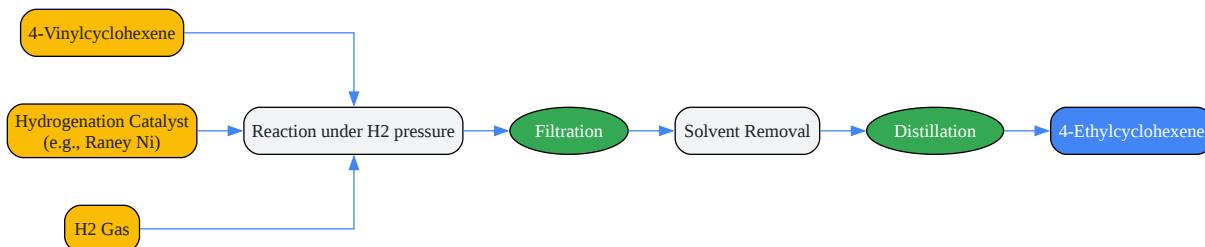
Dehydration of 4-Ethylcyclohexanol

This method involves the acid-catalyzed elimination of water from 4-ethylcyclohexanol.

Experimental Protocol (Adapted from the synthesis of cyclohexene and methylcyclohexene):

- Reaction Setup: In a round-bottom flask, combine 4-ethylcyclohexanol with a catalytic amount of a strong acid such as phosphoric acid or sulfuric acid.
- Heating: Heat the mixture to facilitate the dehydration reaction. The temperature should be carefully controlled to favor the formation of the alkene and distill it from the reaction mixture as it forms.
- Distillation: The product, **4-ethylcyclohexene**, along with water, is distilled from the reaction flask.
- Workup: The distillate is washed with a saturated sodium chloride solution and a sodium bicarbonate solution to neutralize any remaining acid.
- Drying and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by fractional distillation to yield pure **4-ethylcyclohexene**.

[Click to download full resolution via product page](#)


Caption: Dehydration of 4-Ethylcyclohexanol Workflow.

Partial Hydrogenation of 4-Vinylcyclohexene

This method involves the selective hydrogenation of the exocyclic double bond of 4-vinylcyclohexene.

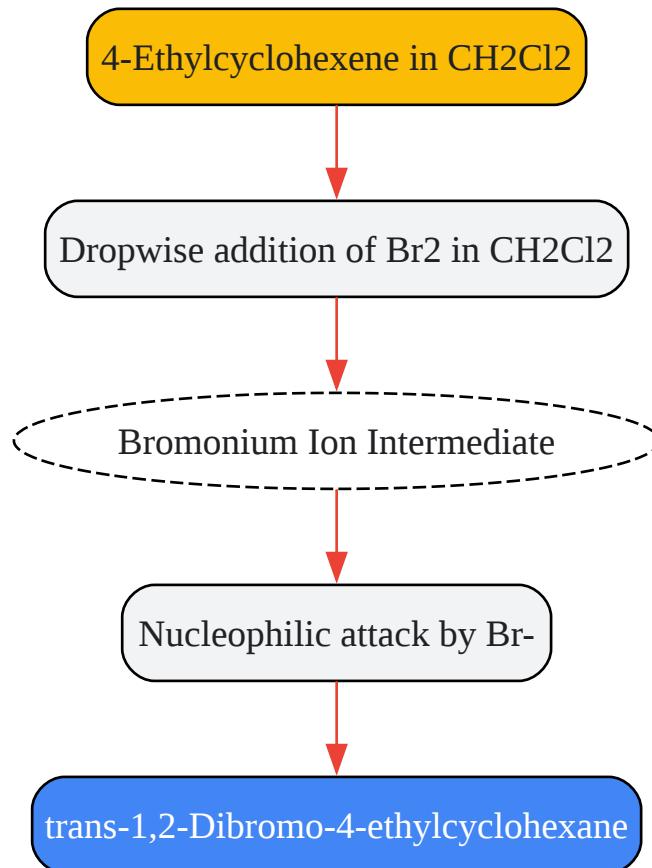
Experimental Protocol (Conceptual):

- Catalyst Preparation: A suitable catalyst, such as Raney nickel or a supported palladium catalyst, is prepared and activated.
- Reaction: 4-Vinylcyclohexene is dissolved in an appropriate solvent and subjected to hydrogenation in the presence of the catalyst under a hydrogen atmosphere.
- Monitoring: The reaction is monitored by techniques like gas chromatography to ensure the selective hydrogenation of the vinyl group while preserving the endocyclic double bond.
- Workup: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
- Purification: The resulting crude **4-ethylcyclohexene** is purified by distillation.

[Click to download full resolution via product page](#)

Caption: Hydrogenation of 4-Vinylcyclohexene Workflow.

Chemical Reactions of 4-Ethylcyclohexene


The double bond in **4-ethylcyclohexene** is the primary site of its reactivity, undergoing typical alkene reactions such as electrophilic additions.

Bromination

The addition of bromine across the double bond of **4-ethylcyclohexene** is expected to proceed via a bromonium ion intermediate, leading to the trans-dibromide product.

Experimental Protocol (Conceptual, adapted from cyclohexene bromination):

- Dissolution: **4-Ethylcyclohexene** is dissolved in an inert solvent such as dichloromethane.
- Bromine Addition: A solution of bromine in the same solvent is added dropwise to the **4-Ethylcyclohexene** solution at a controlled temperature, typically cooled in an ice bath.
- Reaction: The reaction is usually rapid, as indicated by the disappearance of the bromine color.
- Workup: The reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with water and brine.
- Isolation: The organic layer is dried, and the solvent is evaporated to yield the crude dibrominated product, which can be further purified if necessary.

[Click to download full resolution via product page](#)

Caption: Bromination of **4-Ethylcyclohexene** Pathway.

Oxidation

The oxidation of **4-ethylcyclohexene** can yield various products depending on the oxidizing agent and reaction conditions. For instance, epoxidation would yield **4-ethylcyclohexene** oxide, while stronger oxidizing conditions could lead to cleavage of the double bond.

Experimental Protocol (Conceptual for Epoxidation):

- Reagent: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common reagent for epoxidation.
- Reaction: **4-Ethylcyclohexene** is dissolved in a suitable solvent (e.g., dichloromethane) and treated with the peroxy acid at a controlled temperature.
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography.
- Workup: After the reaction is complete, the mixture is washed to remove the carboxylic acid byproduct and any remaining peroxy acid.
- Purification: The crude epoxide is purified by chromatography or distillation.

Biological Activity and Signaling Pathways

A thorough review of the current scientific literature reveals a significant lack of data on the biological activity, mechanism of action, and metabolic pathways of **4-ethylcyclohexene**. Studies on structurally related compounds, such as 4-vinylcyclohexene, have indicated potential toxicity, particularly ovarian toxicity, which is attributed to its metabolism to epoxide derivatives.^{[13][14]} However, similar toxicological or metabolic studies on **4-ethylcyclohexene** have not been reported.

For professionals in drug development, this absence of data is a critical consideration. The potential for metabolic activation to reactive intermediates, as seen with analogous compounds, warrants caution. Any consideration of **4-ethylcyclohexene** or its derivatives in a pharmaceutical context would necessitate comprehensive toxicological and metabolic profiling.

Conclusion

4-Ethylcyclohexene is a readily synthesizable cyclic alkene with well-defined chemical properties and reactivity. This guide provides foundational knowledge and experimental frameworks for its preparation and chemical transformations. However, the dearth of information regarding its biological effects and metabolic fate is a significant knowledge gap. For researchers and professionals in drug development, this highlights both a need for further investigation and a point of caution. Future studies are essential to elucidate the toxicological and metabolic profile of **4-ethylcyclohexene** before its potential in any biological application can be seriously considered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethylcyclohex-1-ene | C8H14 | CID 138037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethylcyclohexene (CAS 3742-42-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. CAS 3742-42-5: 4-ethylcyclohexene | CymitQuimica [cymitquimica.com]
- 4. 4-Ethylcyclohexene [webbook.nist.gov]
- 5. 4-Ethylcyclohexene|CAS 3742-42-5|C8H14 [benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. physicsforums.com [physicsforums.com]
- 10. 4-Ethylcyclohexene [webbook.nist.gov]
- 11. Cyclohexene, 4-ethenyl- [webbook.nist.gov]

- 12. 4-Ethylcyclohexene [webbook.nist.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. In vitro metabolism of 4-vinylcyclohexene in rat and mouse liver, lung, and ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethylcyclohexene (CAS 3742-42-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329803#4-ethylcyclohexene-cas-number-3742-42-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com